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Compound of Interest

Compound Name: (Z/E)-GW406108X

Cat. No.: B15602791 Get Quote

An In-depth Technical Guide on the Discovery, Synthesis, and Biological Activity of a Promising

Chemical Probe

This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological

characterization of (Z/E)-GW406108X, a potent dual inhibitor of the mitotic kinesin Kif15 and

the autophagy-initiating kinase ULK1. This document is intended for researchers, scientists,

and professionals in the fields of drug discovery and chemical biology who are interested in the

molecular mechanisms of mitosis and autophagy, and in the development of novel therapeutic

agents targeting these pathways.

Discovery
(Z/E)-GW406108X was identified as a potent inhibitor of Kif15 through a screening of the

GlaxoSmithKline (GSK) Published Kinase Inhibitor Set (PKIS)[1]. Originally developed as a

kinase inhibitor, its activity against the kinesin motor protein Kif15 was a significant finding,

highlighting the potential for cross-reactivity of kinase inhibitors with other ATP-binding

proteins[1]. Further investigation revealed that GW406108X also potently inhibits Unc-51 like

autophagy activating kinase 1 (ULK1), a key regulator of the autophagy pathway[2]. This dual

activity makes (Z/E)-GW406108X a valuable tool for studying the interplay between mitosis and

autophagy, and a potential starting point for the development of therapeutics for diseases

where both pathways are dysregulated, such as cancer.
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While a detailed, step-by-step protocol for the synthesis of (Z/E)-GW406108X is not publicly

available in the primary literature, the synthesis of its analogs has been described[1]. Based on

the provided reaction scheme for these analogs, a plausible synthetic route for (Z/E)-
GW406108X can be inferred. The synthesis likely involves a Friedel-Crafts reaction of oxindole

to introduce the furan-2-carbonyl moiety at the 5-position, followed by a condensation reaction

with 3,5-dichloro-4-hydroxybenzaldehyde to yield the final product[1]. The "(Z/E)" designation

indicates that the compound is a mixture of geometric isomers around the exocyclic double

bond[3][4].

Experimental Protocol (Inferred):

Step 1: Synthesis of 5-(furan-2-carbonyl)-1H-indol-2(3H)-one (Intermediate II) A mixture of

oxindole (I) and furan-2-carbonyl chloride in a suitable solvent (e.g., dichloromethane) would be

treated with a Lewis acid catalyst (e.g., aluminum chloride) at a controlled temperature. The

reaction would be monitored by thin-layer chromatography (TLC) until completion. Upon

completion, the reaction mixture would be quenched with ice-water and the product extracted

with an organic solvent. The organic layer would be washed, dried, and concentrated under

reduced pressure. The crude product would be purified by column chromatography to yield the

intermediate (II)[1].

Step 2: Synthesis of (Z/E)-3-((3,5-dichloro-4-hydroxyphenyl)methylene)-5-(furan-2-

carbonyl)-1H-indol-2(3H)-one (GW406108X) The intermediate 5-(furan-2-carbonyl)-1H-indol-

2(3H)-one (II) and 3,5-dichloro-4-hydroxybenzaldehyde would be dissolved in a suitable

solvent such as ethanol or acetic acid. A catalytic amount of a base (e.g., piperidine or

pyrrolidine) would be added, and the mixture would be heated to reflux. The reaction progress

would be monitored by TLC. After completion, the reaction mixture would be cooled, and the

precipitated product would be collected by filtration, washed with a cold solvent, and dried to

afford (Z/E)-GW406108X (III) as a mixture of isomers[1].

Biological Activity and Mechanism of Action
(Z/E)-GW406108X exhibits a dual inhibitory activity against two distinct and crucial cellular

targets: the mitotic kinesin Kif15 and the serine/threonine kinase ULK1.
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Kif15 is a plus-end directed microtubule motor protein of the kinesin-12 family that plays a role

in establishing a bipolar spindle during mitosis, particularly in the absence of the primary mitotic

kinesin, Eg5[1]. Inhibition of Kif15 can lead to mitotic arrest and cell death, making it an

attractive target for cancer therapy[1]. GW406108X was shown to inhibit the ATPase activity of

Kif15 and to impair its microtubule gliding function[1].

Inhibition of ULK1 and Modulation of Autophagy
ULK1 is a key initiator of autophagy, a cellular recycling process that is essential for cellular

homeostasis but can also promote cancer cell survival under stress[2][5]. GW406108X is an

ATP-competitive inhibitor of ULK1 kinase activity[2]. By inhibiting ULK1, GW406108X blocks

the initiation of the autophagic process. It has been shown to reduce the starvation-induced

phosphorylation of ATG13, a direct substrate of ULK1[2][5]. Notably, the inhibitory effect of

GW406108X on autophagy is independent of the upstream mTOR and AMPK signaling

pathways[2][4].

Quantitative Data
The following tables summarize the reported in vitro inhibitory activities of GW406108X against

its primary targets and other related kinases.

Table 1: In Vitro Inhibitory Activity of GW406108X

Target Assay IC50 / pIC50 Reference

Kif15 ATPase Assay 0.82 µM [1][4]

ULK1 Kinase Assay
pIC50 = 6.37 (427

nM)
[2][4]

AMPK Kinase Assay
pIC50 = 6.38 (417

nM)
[2]

VPS34 Kinase Assay
pIC50 = 6.34 (457

nM)
[2]
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The following diagrams illustrate the signaling pathways affected by GW406108X and a

general workflow for its characterization.
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Caption: Inhibition of Kif15 by (Z/E)-GW406108X disrupts bipolar spindle formation.
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Caption: (Z/E)-GW406108X inhibits the ULK1 complex, blocking autophagy initiation.
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Caption: General experimental workflow for the discovery and characterization of GW406108X.
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(Z/E)-GW406108X is a unique small molecule that dually inhibits the mitotic kinesin Kif15 and

the autophagy-initiating kinase ULK1. Its discovery and characterization have provided

valuable insights into the functions of these two important cellular players. As a readily

available chemical probe, it serves as a powerful tool for dissecting the complex relationship

between cell division and cellular recycling pathways. Furthermore, the oxindole scaffold of

GW406108X presents a promising starting point for the development of more potent and

selective inhibitors with potential therapeutic applications in oncology and other diseases

characterized by aberrant mitosis and autophagy. Further research is warranted to explore the

full therapeutic potential of targeting both Kif15 and ULK1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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